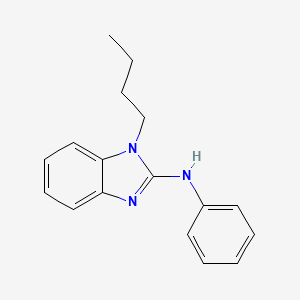

1-butyl-N-phenyl-1H-benzimidazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

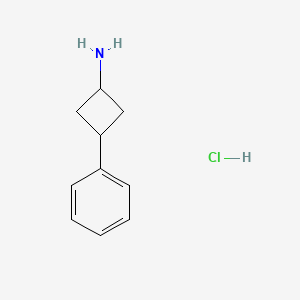

“1-butyl-N-phenyl-1H-benzimidazol-2-amine” is a heterocyclic compound. It is a benzimidazole derivative with the molecular formula C17H19N3 . The benzimidazole nucleus is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzimidazole core with a butyl group and a phenyl group attached . The benzimidazole core is planar, which is a common characteristic of benzimidazole derivatives .Applications De Recherche Scientifique

Antioxidant Properties

Some benzimidazole derivatives, including variations of the core structure of "1-butyl-N-phenyl-1H-benzimidazol-2-amine," have been synthesized and shown to possess significant antioxidant properties. These compounds have been evaluated for their in vitro effects on lipid peroxidation levels in rat liver microsomes, demonstrating potential antioxidant applications. Specifically, one study found that certain derivatives exhibited higher antioxidant efficacy than butylated hydroxytoluene (BHT), a common antioxidant, suggesting their potential as novel antioxidant agents (Kuş et al., 2004).

Cytotoxicity and Antimicrobial Activity

Benzimidazole derivatives, closely related to "this compound," have been explored for their cytotoxicity against cancer cell lines and antimicrobial activity. One study synthesized palladium(II) and platinum(II) complexes with benzimidazole ligands, which showed activity against breast cancer (MCF-7), colon carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cell lines. These compounds were evaluated as potential anticancer agents, highlighting the versatility of benzimidazole derivatives in therapeutic applications (Ghani & Mansour, 2011).

Molecular Structures and Theoretical Studies

Research on benzimidazole compounds extends to detailed structural and theoretical analyses. For example, studies involving X-ray diffraction and density functional theory (DFT) have elucidated the molecular structures of benzimidazole derivatives, contributing to a deeper understanding of their chemical behavior and potential applications in materials science and molecular engineering. These investigations provide insights into the electronic structure, stability, and reactivity of benzimidazole derivatives, paving the way for their application in various fields, including nonlinear optical (NLO) materials (Almansour et al., 2016).

Applications in Organic Light-Emitting Diodes (OLEDs)

Benzimidazole derivatives have found applications in the development of organic light-emitting diodes (OLEDs). Research in this area has focused on synthesizing bipolar molecules that incorporate benzimidazole moieties, which act as electron-transporting components in OLED structures. These compounds have demonstrated excellent thermal stability and solubility, making them suitable for use in solution-processed OLEDs. This application signifies the potential of benzimidazole derivatives in the field of optoelectronic devices (Ge et al., 2008).

Orientations Futures

Benzimidazole derivatives continue to be a moiety of choice in medicinal chemistry due to their diverse biological applications . Future research may focus on exploring the therapeutic potential of “1-butyl-N-phenyl-1H-benzimidazol-2-amine” and other benzimidazole derivatives in various medical fields.

Mécanisme D'action

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a broad range of biological activities . They have been found to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can cause a significant increase in biological activity, while the presence of electron-withdrawing groups (–NO 2, –CF 3) can decrease the ability of inhibition .

Biochemical Pathways

Benzimidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The solubility of benzimidazole derivatives in organic solvents is crucial for the preparation of inks toward inkjet printing technology , which might suggest a potential impact on bioavailability.

Result of Action

Benzimidazole derivatives have been reported to exhibit a broad range of biological activities , suggesting that they may have various molecular and cellular effects.

Action Environment

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents , suggesting that the synthesis environment may influence the properties of the compound.

Propriétés

IUPAC Name |

1-butyl-N-phenylbenzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3/c1-2-3-13-20-16-12-8-7-11-15(16)19-17(20)18-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKDBOSSTWPQFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=CC=CC=C2N=C1NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1H-1,2,3-Benzotriazol-1-yl(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2816563.png)

![1-[(2-Chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione](/img/structure/B2816564.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B2816565.png)

![Ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2816570.png)

![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide](/img/structure/B2816573.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2816576.png)

![tert-butyl N-methyl-N-{[(2R)-piperidin-2-yl]methyl}carbamate](/img/structure/B2816581.png)